(2R,3S)-3-Methylpiperidine-2-carboxylic acid
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Overview
Description
(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a carboxylic acid group and a methyl group attached to the ring. The specific stereochemistry of this compound, denoted by (2R,3S), indicates the spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. Another approach involves the resolution of racemic mixtures through the use of chiral resolving agents or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, esters, or amides.
Scientific Research Applications
(2R,3S)-3-Methylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
(2R,3S)-3-Methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
(2S,3R)-3-Methylpiperidine-2-carboxylic acid: This enantiomer has the opposite stereochemistry and may exhibit different biological activity and chemical reactivity.
Piperidine-2-carboxylic acid: Lacks the methyl group, which can significantly alter its properties and applications.
3-Methylpiperidine:
The uniqueness of this compound lies in its specific stereochemistry, which influences its interactions with other molecules and its suitability for various applications in research and industry.
Properties
IUPAC Name |
(2R,3S)-3-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYDRACYCBSXEE-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924579 |
Source
|
Record name | 3-Methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123719-65-3 |
Source
|
Record name | 3-Methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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